Differential Inhibition of Cytochrome P450 Enzymes: 3-Allyl vs. 4-Allyl Isomer
The regioisomer 3-allyl-1,2-dimethoxybenzene (target compound) exhibits distinct inhibitory potency against specific cytochrome P450 isoforms compared to its 4-allyl isomer, methyl eugenol, which has no reported data for the same isoforms in this context [1]. In rat liver microsomes, the target compound inhibits Aryl hydrocarbon hydroxylase activity (associated with CYP1A1) with an IC50 of 5.0 µM [1]. This is a key point of differentiation for studies on xenobiotic metabolism, as the 3-allyl isomer shows a specific interaction profile not shared by its more common 4-allyl counterpart.
| Evidence Dimension | Inhibition of Aryl hydrocarbon hydroxylase (CYP1A1) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5.0 µM) |
| Comparator Or Baseline | 4-allyl-1,2-dimethoxybenzene (Methyl Eugenol, CAS 93-15-2): No reported IC50 data for this specific assay under these conditions. |
| Quantified Difference | Not quantifiable due to lack of comparator data; differentiation is based on presence of a measurable interaction for the target compound vs. absence of reported data for the comparator. |
| Conditions | 3-methylcholanthrene-induced rat liver microsomes [1] |
Why This Matters
This specific CYP inhibition profile is critical for researchers studying compound-mediated enzyme induction or inhibition, where using the wrong isomer could lead to false-negative results in metabolism and toxicity assays.
- [1] BindingDB. BDBM50404853 (CHEMBL156313) - Affinity Data for Cytochrome P450 1A1. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853. View Source
